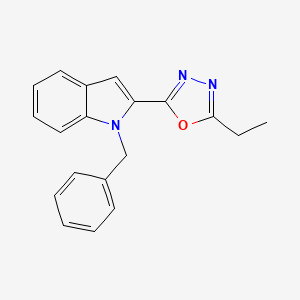![molecular formula C16H16FNO2 B2934214 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol CAS No. 391628-94-7](/img/structure/B2934214.png)
2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . The molecular formula is C16H16FNO2 and the molecular weight is 273.3 .
Molecular Structure Analysis
The asymmetric unit of a similar compound, “2-Ethoxy-6- { (E)- [ (4-methylphenyl)imino]-methyl}phenol”, contains two molecules in which the dihedral angles between the 3-ethoxy-2-hydroxybenzaldehyde and toluidine moieties are 16.87 (8) and 19.93 (6)°. S (6) rings are present in both molecules due to intramolecular O - H⋯N hydrogen bonds .科学的研究の応用
Synthesis and Structural Analysis
Researchers have synthesized and characterized compounds with structures similar to 2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol, revealing insights into their crystalline structures, intermolecular interactions, and the stabilization mechanisms involved. For instance, studies have detailed the synthesis of crystalline fluoro-functionalized imines, exploring their crystal packing stabilized by fluorine atoms and the role of intramolecular charge transfer and hyper-conjugation interactions in stabilizing the molecules. These insights are crucial for applications in nonlinear optical (NLO) materials due to their large values of linear polarizability and second-order hyperpolarizability (Ashfaq et al., 2022).
Spectroscopic and Computational Studies
Spectroscopic methods, along with density functional theory (DFT) calculations, have been employed to characterize similar Schiff base compounds, providing valuable data on molecular geometry, vibrational frequencies, and electronic properties. Such comprehensive structural elucidations offer insights into the chemical behavior and potential applications of these compounds in various fields (Alaşalvar et al., 2015).
Metal Complex Formation and Characterization
Research has also focused on the formation of metal complexes with Schiff base ligands related to this compound. These studies highlight the assembly of zinc(II)-containing clusters with high nuclearity, which are relevant for understanding the coordination chemistry of zinc and its potential applications in catalysis and material science (Constable et al., 2012).
Fluoroionophores and Metal Recognition
The development of fluoroionophores based on derivatives of the compound has been investigated, demonstrating their effectiveness in metal recognition. Such fluoroionophores can specifically chelate metal ions like Zn^2+, showcasing their potential in analytical chemistry and biological imaging (Hong et al., 2012).
Interaction with Biological Molecules
Investigations into the interaction of related compounds with biological molecules such as Bovine Serum Albumin (BSA) have been conducted. These studies provide insights into the binding mechanisms and potential bioactive properties of these compounds, which could inform their use in pharmaceutical applications (Ghosh et al., 2016).
作用機序
While the exact mechanism of action for “2-ethoxy-6-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol” is not available, a similar compound, “2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol”, has been reported to bind estrogens with an affinity similar to that of ESR1, and activates expression of reporter genes containing estrogen response elements (ERE) in an estrogen-dependent manner .
将来の方向性
特性
IUPAC Name |
2-ethoxy-6-[(3-fluoro-4-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-13-8-7-11(2)14(17)9-13/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFOURKGRXXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2934131.png)
![2-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934133.png)


![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2934147.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
![2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B2934151.png)
![Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2934152.png)
![N-[(furan-2-yl)methyl]-4-methoxy-3-(N-methylbenzenesulfonamido)benzene-1-sulfonamide](/img/structure/B2934153.png)
![4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline](/img/structure/B2934154.png)
